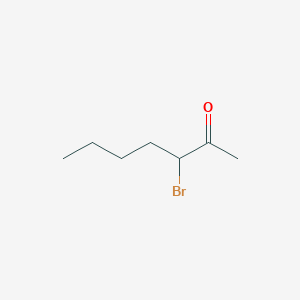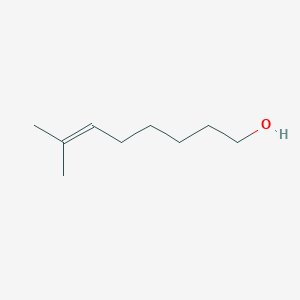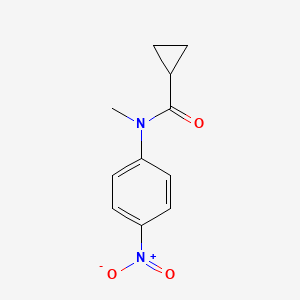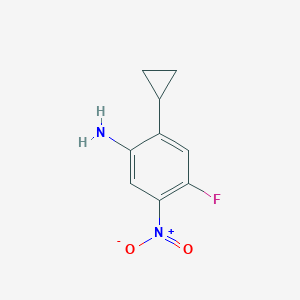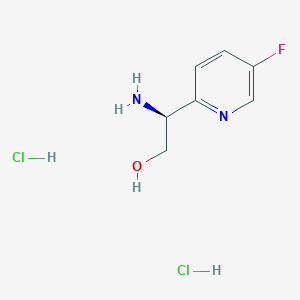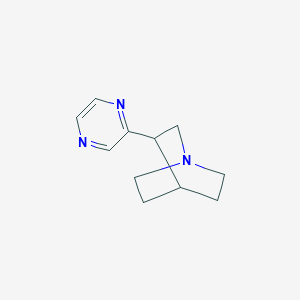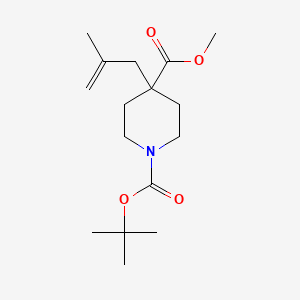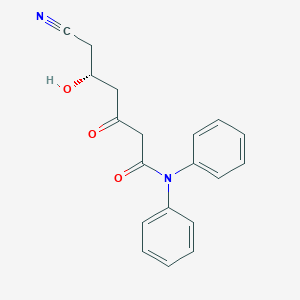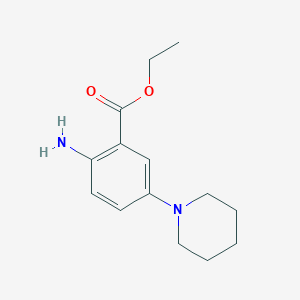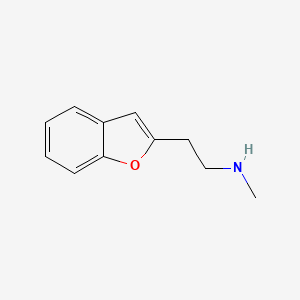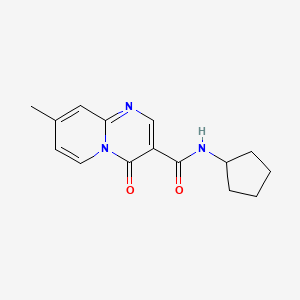
lithium;(3,3-dimethyl-1-phenylbutyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium;(3,3-dimethyl-1-phenylbutyl)benzene is an organolithium compound known for its reactivity and utility in organic synthesis. This compound is characterized by the presence of lithium bonded to a carbon atom, which is further connected to two phenyl groups and a 3,3-dimethylbutyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide typically involves the reaction of 3,3-dimethyl-1,1-diphenylbutan-1-yl chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the reactivity and ensure the formation of the desired organolithium compound.
Industrial Production Methods
In an industrial setting, the production of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and maintain an inert atmosphere. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction.
化学反应分析
Types of Reactions
lithium;(3,3-dimethyl-1-phenylbutyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by other functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, such as in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include carbonyl compounds, halides, and boron reagents. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether, under an inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from reactions involving lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide include alcohols, substituted hydrocarbons, and coupled products, depending on the specific reaction conditions and reagents used.
科学研究应用
lithium;(3,3-dimethyl-1-phenylbutyl)benzene has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the formation of complex molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of lithium 3,3-dimethyl-1,1-diphenylbutan-1-ide involves its role as a nucleophile. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the carbon atom it is bonded to. This allows the compound to readily attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
相似化合物的比较
Similar Compounds
Lithium Phenylacetylide: Similar in reactivity but differs in structure, having a phenyl group attached to an acetylide moiety.
Lithium 3,3-dimethylbut-1-ynide: Shares the 3,3-dimethylbutyl group but has an acetylide instead of a diphenyl group.
Lithium Diphenylmethanide: Similar in having two phenyl groups but lacks the 3,3-dimethylbutyl group.
Uniqueness
lithium;(3,3-dimethyl-1-phenylbutyl)benzene is unique due to its combination of a 3,3-dimethylbutyl group and two phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring a strong nucleophile with specific steric demands.
属性
CAS 编号 |
98329-91-0 |
|---|---|
分子式 |
C18H21Li |
分子量 |
244.3 g/mol |
IUPAC 名称 |
lithium;(3,3-dimethyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C18H21.Li/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-13H,14H2,1-3H3;/q-1;+1 |
InChI 键 |
RPICNHAMKIIEJZ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


